molecular formula C8H13FO2 B1432505 3-Cyclopentyl-2-fluoropropanoic acid CAS No. 1506049-36-0

3-Cyclopentyl-2-fluoropropanoic acid

Cat. No.: B1432505
CAS No.: 1506049-36-0
M. Wt: 160.19 g/mol
InChI Key: SRTRWKBSNUQMLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopentyl-2-fluoropropanoic acid (CAS 1795350-66-1) is a fluorinated carboxylic acid derivative with the molecular formula C₈H₁₃FO₂ and a molecular weight of 160.18 g/mol. Structurally, it features a cyclopentyl group at the third carbon and a fluorine atom at the second carbon of the propanoic acid backbone. This compound is commercially available at 95% purity and is primarily utilized in pharmaceutical and agrochemical research due to the synergistic effects of fluorine (enhancing metabolic stability and lipophilicity) and the cyclopentyl group (contributing steric bulk and conformational rigidity) .

Properties

IUPAC Name

3-cyclopentyl-2-fluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FO2/c9-7(8(10)11)5-6-3-1-2-4-6/h6-7H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTRWKBSNUQMLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1506049-36-0
Record name 3-cyclopentyl-2-fluoropropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopentyl-2-fluoropropanoic acid typically involves the fluorination of a suitable precursor, such as cyclopentylpropanoic acid. One common method includes the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods: Industrial production of 3-cyclopentyl-2-fluoropropanoic acid may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally benign fluorinating agents is also a consideration in industrial settings.

Types of Reactions:

    Oxidation: 3-Cyclopentyl-2-fluoropropanoic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.

    Substitution: The fluorine atom in 3-cyclopentyl-2-fluoropropanoic acid can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of cyclopentyl ketones or carboxylic acids.

    Reduction: Formation of cyclopentyl alcohols or alkanes.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

3-Cyclopentyl-2-fluoropropanoic acid has found applications in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-2-fluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
3-Cyclopentyl-2-fluoropropanoic acid 1795350-66-1 C₈H₁₃FO₂ 160.18 Cyclopentyl (C3), Fluorine (C2)
2-(Thiophen-2-yl)propanoic acid 54955-39-4 C₇H₈O₂S 156.20 Thiophene ring (C2)
2-(3-Chloro-2-ethoxyphenyl)acetic acid 797032-01-0 C₁₀H₁₁ClO₃ 214.64 Chloro, ethoxy-substituted phenyl
2-(Cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid - C₁₀H₁₂F₃N₃O₂ 287.22 Cyclopropylamino, trifluoromethylpyrazole

Key Observations:

  • Fluorine vs.
  • Cyclopentyl vs.
  • Chlorophenyl vs. Fluoropropanoic Acid: The chloro-ethoxy-phenyl group in 2-(3-chloro-2-ethoxyphenyl)acetic acid introduces polarizability and halogen bonding capabilities, contrasting with the aliphatic fluorinated backbone of the target compound .

Biological Activity

Overview

3-Cyclopentyl-2-fluoropropanoic acid is an organic compound characterized by its unique cyclopentyl group and a fluorinated propanoic acid backbone. Its molecular formula is C8H13FO2C_8H_{13}FO_2. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry due to its potential biological activities.

The biological activity of 3-cyclopentyl-2-fluoropropanoic acid primarily involves its interaction with specific enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity and selectivity towards these targets. This mechanism can lead to:

  • Inhibition of enzyme activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Modulation of receptor signaling : It can affect receptor-mediated pathways, potentially leading to therapeutic effects.

Biological Applications

Research has indicated several potential applications for 3-cyclopentyl-2-fluoropropanoic acid:

  • Anti-inflammatory properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Analgesic effects : There is ongoing investigation into its pain-relieving capabilities, which could be beneficial in managing chronic pain conditions.
  • Biochemical probe : It is being explored as a biochemical probe to study enzyme mechanisms, particularly in metabolic pathways relevant to various diseases.

Comparative Analysis

To understand the uniqueness of 3-cyclopentyl-2-fluoropropanoic acid, it is useful to compare it with similar compounds:

CompoundKey FeaturesBiological Activity
Cyclopentylpropanoic acid Lacks fluorine; different reactivityLimited therapeutic applications
2-Fluoropropanoic acid Lacks cyclopentyl group; simpler structureUsed as an intermediate in synthesis
Cyclopentylacetic acid Similar structure but different functional groupVaries in chemical behavior
3-Cyclopentyl-2-fluoropropanoic acid Unique combination of cyclopentyl and fluorinePotential for diverse therapeutic uses

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of 3-cyclopentyl-2-fluoropropanoic acid:

  • Study on Enzyme Inhibition :
    • Researchers investigated the compound's ability to inhibit specific enzymes involved in inflammatory pathways. Results indicated a significant reduction in enzyme activity at low concentrations, suggesting potential use in anti-inflammatory therapies .
  • Pain Management Trials :
    • Clinical trials assessing the analgesic effects of this compound showed promising results, with participants reporting reduced pain levels compared to control groups. Further research is needed to determine optimal dosages and mechanisms .
  • Biochemical Probing :
    • As a biochemical probe, 3-cyclopentyl-2-fluoropropanoic acid has been used to elucidate enzyme mechanisms in metabolic pathways. Its selective binding properties have facilitated insights into complex biochemical interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopentyl-2-fluoropropanoic acid
Reactant of Route 2
3-Cyclopentyl-2-fluoropropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.